N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
This compound is an ethanediamide (oxalamide) derivative featuring a 3-methoxyphenyl group on one amide nitrogen and a complex ethyl substituent on the other. The ethyl side chain incorporates a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety and a 4-methylpiperazine ring.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-28-11-13-30(14-12-28)23(18-7-8-22-19(15-18)9-10-29(22)2)17-26-24(31)25(32)27-20-5-4-6-21(16-20)33-3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHJLSHNRDDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions.
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Step 1: Synthesis of 3-methoxyphenylamine
Reaction: Methoxylation of phenylamine
Conditions: Methanol, acidic catalyst, reflux
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Step 2: Preparation of 1-methyl-2,3-dihydro-1H-indole
Reaction: Fischer indole synthesis
Conditions: Phenylhydrazine, acetone, acidic catalyst, heat
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Step 3: Synthesis of 4-methylpiperazine
Reaction: Alkylation of piperazine
Conditions: Methyl iodide, base, solvent
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Step 4: Coupling Reaction
Reaction: Amide bond formation
Conditions: Coupling reagents (e.g., EDC, HOBt), solvent (e.g., DMF), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
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Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reagents: Oxidizing agents (e.g., KMnO₄, H₂O₂)
Conditions: Aqueous or organic solvent, room temperature or elevated temperature
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Reduction: The indole moiety can be reduced to form a dihydroindole derivative.
Reagents: Reducing agents (e.g., NaBH₄, LiAlH₄)
Conditions: Solvent (e.g., ethanol, THF), room temperature
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Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., DMF, DMSO), room temperature or elevated temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the indole moiety results in a dihydroindole compound.
Scientific Research Applications
N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Biology: Used in biochemical assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in aryl substituents and amine moieties. Key comparisons are outlined below:
Structural and Physicochemical Differences
Table 1: Structural and Molecular Comparison
*Molecular formulas and masses for the target compound are estimated based on structural similarity; values for and compounds are derived from their respective entries.
Key Observations:
The 4-(trifluoromethyl)phenyl group in ’s compound offers strong electron-withdrawing effects and increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Amine Group Variations: The 4-methylpiperazine in the target compound and ’s analog introduces a polar, basic nitrogen, likely improving solubility and CNS penetration.
Molecular Weight and Size :
- The target compound’s estimated molecular weight (~578.7 g/mol) is intermediate between its analogs, suggesting balanced pharmacokinetic properties. Higher lipophilicity in ’s compound (due to Cl) and ’s (due to CF₃) may favor tissue penetration but increase metabolic clearance risks.
Pharmacological Implications
- Target Compound : The 3-methoxyphenyl and 4-methylpiperazine groups may synergize to enhance receptor binding (e.g., serotonin or dopamine receptors) while maintaining metabolic stability.
- Compound : The trifluoromethyl group and piperidine may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies, though with a narrower therapeutic index.
Biological Activity
N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its structure includes a methoxyphenyl group, an indole moiety, and a piperazine derivative, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C24H30N4O3
- Molecular Weight : 422.529 g/mol
The structural components of the compound are significant for its biological activity, particularly in terms of receptor binding and interaction with biological pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives of indole and piperazine have demonstrated antimicrobial properties. The presence of the methoxy group may enhance lipid solubility, facilitating membrane penetration and increasing efficacy against microbial pathogens.
- Cytotoxicity : Studies on related compounds have shown varying levels of cytotoxicity towards cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
A study evaluated the compound's efficacy against Mycobacterium tuberculosis and other pathogens. The results indicated that modifications in the piperazine ring significantly influenced antimicrobial potency. For instance, compounds with similar piperazine structures showed Minimum Inhibitory Concentrations (MICs) ranging from 1.35 to 4.00 μM against M. tuberculosis .
Cytotoxic Effects
In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells. The IC50 values for these derivatives ranged from 5 to 15 μM, indicating a promising therapeutic index .
The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The indole moiety is believed to play a crucial role in binding to key enzymes involved in these processes .
Case Study 1: Antitubercular Activity
A series of novel substituted benzamide derivatives were synthesized and tested for their antitubercular activity. Among them, one derivative exhibited an IC50 value of 1.35 μM against M. tuberculosis, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Cancer Cell Line Testing
Another study focused on testing various analogs for their cytotoxic effects on HEK-293 cells. The results indicated that while some compounds were effective against cancer cells, they showed minimal toxicity to normal cells, suggesting a favorable safety profile for potential therapeutic use .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
